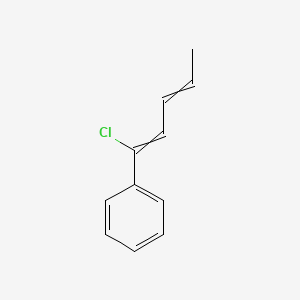
(1-Chloropenta-1,3-dien-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Chloropenta-1,3-dien-1-yl)benzene is an organic compound characterized by a benzene ring substituted with a chlorinated pentadiene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloropenta-1,3-dien-1-yl)benzene typically involves the chlorination of penta-1,3-diene followed by a coupling reaction with benzene. One common method is the electrophilic aromatic substitution where the chlorinated diene reacts with benzene in the presence of a Lewis acid catalyst . Another approach involves the use of lithiated allylic phosphonates which undergo olefination reactions with aldehydes to yield terminal 1,3-dienes .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by catalytic coupling reactions. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Chloropenta-1,3-dien-1-yl)benzene undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the chlorinated diene to a saturated hydrocarbon.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include epoxides, saturated hydrocarbons, and various substituted benzene derivatives.
Applications De Recherche Scientifique
(1-Chloropenta-1,3-dien-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymerization reactions.
Medicine: Research into its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1-Chloropenta-1,3-dien-1-yl)benzene involves its interaction with various molecular targets through electrophilic and nucleophilic pathways. The compound can undergo electrophilic aromatic substitution, forming intermediates that react further to yield substituted products . Additionally, its conjugated diene structure allows for cycloaddition reactions, forming cyclic compounds through [4+2] cycloaddition mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorobenzene: A simpler structure with a single chlorine substituent on the benzene ring.
Penta-1,3-diene: A non-chlorinated diene with similar reactivity.
Benzyl chloride: Contains a benzene ring with a chloromethyl group.
Uniqueness
(1-Chloropenta-1,3-dien-1-yl)benzene is unique due to its combination of a conjugated diene system with a chlorinated benzene ring, offering distinct reactivity and potential for diverse applications compared to its simpler counterparts .
Propriétés
Numéro CAS |
90137-68-1 |
|---|---|
Formule moléculaire |
C11H11Cl |
Poids moléculaire |
178.66 g/mol |
Nom IUPAC |
1-chloropenta-1,3-dienylbenzene |
InChI |
InChI=1S/C11H11Cl/c1-2-3-9-11(12)10-7-5-4-6-8-10/h2-9H,1H3 |
Clé InChI |
KTHZZLYFAZQOFF-UHFFFAOYSA-N |
SMILES canonique |
CC=CC=C(C1=CC=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


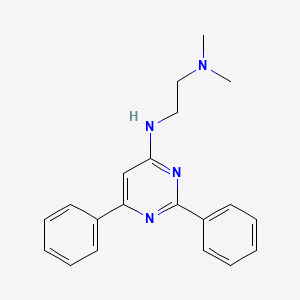

![N-[(4-tert-Butylphenyl)methoxy]benzamide](/img/structure/B14356762.png)

![1,1'-[Disulfanediyldi(pent-3-en-1-yne-5,3-diyl)]dibenzene](/img/structure/B14356774.png)
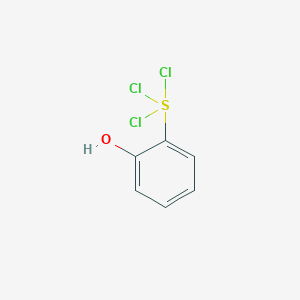
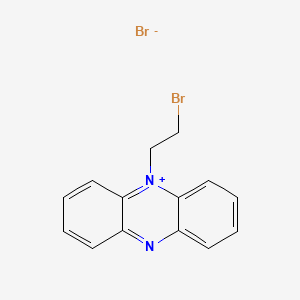
![4-Cyano-N-[3-(diethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B14356789.png)
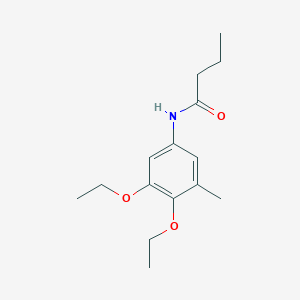
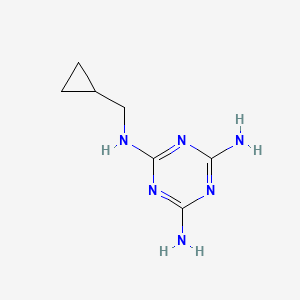
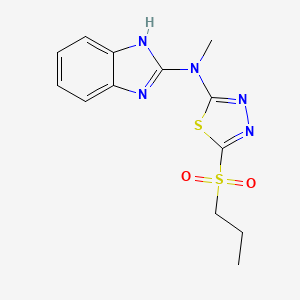
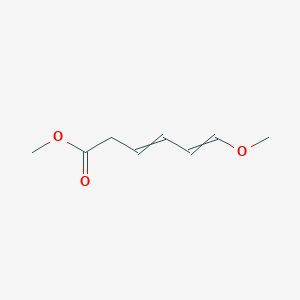
![2,9-Dimethyl-1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B14356809.png)
![3-[(6-Bromopyridin-2-yl)oxy]-N-(2-fluorophenyl)benzamide](/img/structure/B14356810.png)
